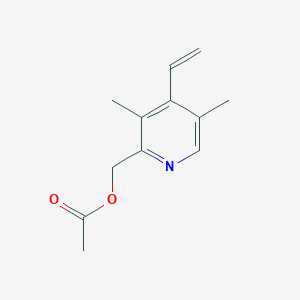
(3,5-Dimethyl-4-vinylpyridin-2-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Dimethyl-4-vinylpyridin-2-yl)methyl acetate: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a vinyl group attached to the pyridine ring, along with two methyl groups at positions 3 and 5, and an acetate group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Dimethyl-4-vinylpyridin-2-yl)methyl acetate can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethyl-4-vinylpyridine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: (3,5-Dimethyl-4-vinylpyridin-2-yl)methyl acetate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of new functionalized pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: (3,5-Dimethyl-4-vinylpyridin-2-yl)methyl acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound may be used to study the interactions of pyridine derivatives with biological targets. It can also be used in the design of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. It may also find applications in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of (3,5-Dimethyl-4-vinylpyridin-2-yl)methyl acetate involves its interaction with specific molecular targets. The vinyl group and the pyridine ring can participate in various chemical interactions, including hydrogen bonding and π-π stacking. These interactions can influence the compound’s reactivity and its ability to bind to biological targets. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
Comparación Con Compuestos Similares
2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines: These compounds have similar structural features but differ in the functional groups attached to the pyridine ring.
2-Methyl-5-ethylpyridine: This compound shares the pyridine core but has different substituents, leading to distinct chemical properties.
Uniqueness: (3,5-Dimethyl-4-vinylpyridin-2-yl)methyl acetate is unique due to the presence of both a vinyl group and an acetate group on the pyridine ring
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
(4-ethenyl-3,5-dimethylpyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C12H15NO2/c1-5-11-8(2)6-13-12(9(11)3)7-15-10(4)14/h5-6H,1,7H2,2-4H3 |
Clave InChI |
UUDFIVOMLCNRRF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=C1C=C)C)COC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


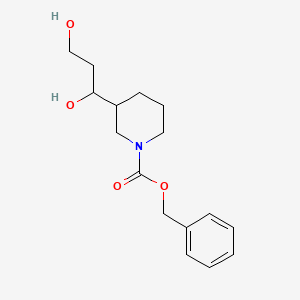

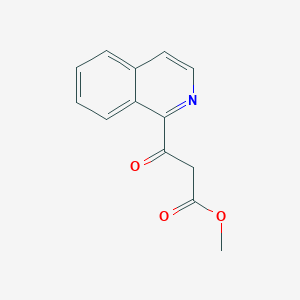
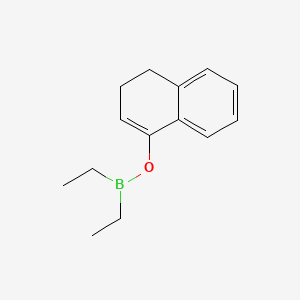
![5-[[2-(4-Bromophenoxy)acetyl]carbamothioylamino]-2-chlorobenzoic acid](/img/structure/B13955241.png)
![4,6-Dimethyl-[1,1'-biphenyl]-2-ol](/img/structure/B13955244.png)
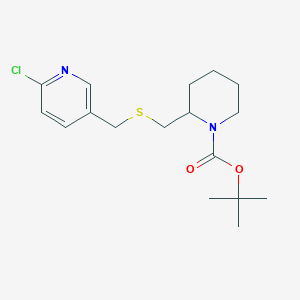

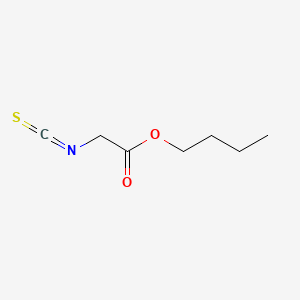
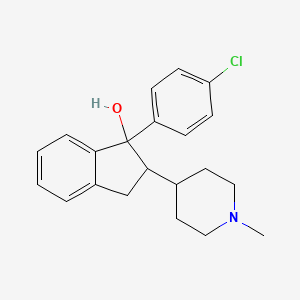

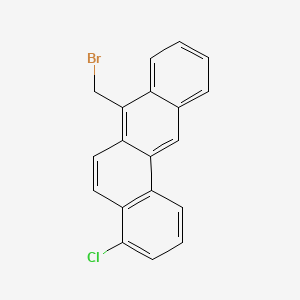
![5-Iodo-2-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13955286.png)
![4-Chloro-3-[3-(4-chlorophenyl)prop-2-enoylcarbamothioylamino]benzoic acid](/img/structure/B13955307.png)
